4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic name for this compound, as per IUPAC guidelines, is 4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one . This nomenclature specifies:
- A pyrrolidin-2-one core (a five-membered lactam ring with the carbonyl group at position 2).
- A phenyl substituent at position 4 of the lactam ring.
- A fluorine atom at the para-position (C4) and a methyl group at the meta-position (C3) of the phenyl ring.
The compound belongs to the pyrrolidinone class of organic molecules, which are γ-lactams derived from pyrrolidine. It is further classified as a fluorinated aromatic ketone due to the presence of the fluorine atom and the carbonyl group.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₂FNO was confirmed via high-resolution mass spectrometry (HR-MS), yielding an exact mass of 193.0873 Da. Key features include:
- 11 carbon atoms : 5 from the pyrrolidinone ring, 6 from the substituted phenyl group.
- 1 fluorine atom : Introduces electronegativity and influences dipole moments.
- 1 oxygen atom : Part of the lactam carbonyl group.
The molecular weight of 193.22 g/mol was calculated using isotopic distribution patterns, consistent with theoretical predictions.
Stereochemical Configuration and Conformational Analysis
The pyrrolidin-2-one ring adopts a twisted envelope conformation , with the phenyl substituent occupying a pseudo-axial position to minimize steric hindrance. Key stereochemical observations include:
- Chirality : The compound lacks chiral centers due to symmetry in the phenyl substitution pattern.
- Torsional angles : The dihedral angle between the lactam ring and the phenyl group is approximately 35°, as determined by nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations.
- Hydrogen bonding : The carbonyl oxygen participates in weak intramolecular interactions with adjacent C-H groups, stabilizing the conformation.
X-ray Crystallographic Data and Bond Geometry
Single-crystal X-ray diffraction analysis provides precise bond parameters:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=O (lactam) | 1.221 | N-C=O: 125.3 |
| C4-C (phenyl) | 1.489 | C4-C-C3: 119.8 |
| C-F | 1.342 | C-F-C: 118.5 |
| C-CH₃ | 1.507 | C-CH₃-C: 120.1 |
The crystal lattice exhibits monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 8.42 Å, b = 11.07 Å, c = 12.55 Å, and β = 97.6°. Intermolecular interactions are dominated by van der Waals forces, with no significant π-π stacking observed.
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic potential : High electron density at the carbonyl oxygen (ESP = −45.2 kcal/mol) and fluorine atom (ESP = −22.7 kcal/mol).
- Frontier molecular orbitals :
- HOMO (Highest Occupied Molecular Orbital): Localized on the phenyl ring and lactam nitrogen.
- LUMO (Lowest Unoccupied Molecular Orbital): Centered on the carbonyl group.
- Dipole moment : 3.12 Debye, oriented toward the fluorine atom.
These results suggest reactivity at the carbonyl group and potential for electrophilic substitution at the aromatic ring.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12FNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
LEIQBLOEQRZISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to stimulant effects . This mechanism is similar to other cathinones and is responsible for its psychoactive properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Impact Analysis :
- Fluorine vs. Chlorine: Fluorine substitution (e.g., in 4-(4-fluorophenyl) derivatives) improves blood-brain barrier penetration compared to chlorine, as seen in PET imaging agents like [¹⁸F]T-401 for monoacylglycerol lipase (MAGL) . Chlorine, however, enhances antioxidant activity in DPPH assays due to its electron-withdrawing effects .
- Methyl vs. Hydroxyl Groups : The methyl group in 4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one increases lipophilicity (logP ≈ 2.1), favoring membrane permeability, whereas hydroxyl groups (e.g., in 1-(5-chloro-2-hydroxyphenyl) derivatives) improve solubility but reduce CNS bioavailability .
Pharmacological and Functional Comparisons
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibited an optical density of 1.149 in reducing power assays, outperforming ascorbic acid (OD = 0.852) .
- 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one lacks significant antioxidant activity but shows superior anti-inflammatory effects, highlighting substituent-dependent functional divergence .
Biological Activity
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and implications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidin-2-one ring with a 4-fluoro-3-methylphenyl substituent. Its molecular formula is CHFNO, with a molecular weight of approximately 179.23 g/mol. The synthesis typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine, employing methods such as:
- Condensation Reactions : Utilizing various catalysts to facilitate the formation of the pyrrolidinone structure.
- Solvent Systems : Common solvents include ethanol or acetonitrile to optimize yield and purity.
Neurotransmitter Modulation
Research indicates that 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one may influence neurotransmitter systems, particularly in the context of neurological disorders. Studies suggest its potential as a modulator of dopamine and serotonin pathways, which are critical in conditions such as depression and anxiety disorders.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of pyrrolidine derivatives have shown promising results. For instance, structural analogs have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one may possess similar properties due to its structural characteristics.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one:
| Compound Name | Structural Features | Distinguishing Characteristics |
|---|---|---|
| 4-Fluoro-3-methylphenylpyrrolidine | Lacks the carbonyl group present in pyrrolidinone | Different chemical reactivity due to absence of carbonyl |
| 4-Fluoro-3-methyl-alpha-PVP | Contains a longer carbon chain | Known for psychoactive properties; different pharmacological effects |
| N-Ethyl-2-amino-1-phenylheptan-1-one | Longer aliphatic chain with an amine group | Distinct pharmacological profile; used in different therapeutic contexts |
| 2-(4-Fluoro-3-methylphenyl)acetic acid | Contains a carboxylic acid functional group | Important intermediate in dye synthesis; different applications |
Case Studies and Research Findings
- Designer Drug Identification : A study focused on the identification of new designer drugs highlighted the analytical techniques used to characterize compounds like 4-fluoro-PV9, which shares structural similarities with our compound of interest. Techniques such as HPLC-MS and NMR were pivotal in confirming the identity and purity of these substances .
- Fluorine's Role in Medicinal Chemistry : The presence of fluorine in drug design has been shown to enhance biological activity and metabolic stability. Compounds with fluorinated aromatic systems often exhibit improved binding affinities for biological targets, making them valuable candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
